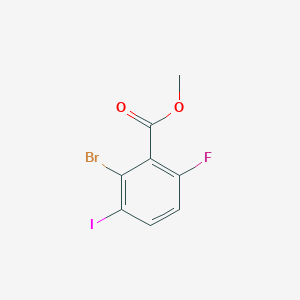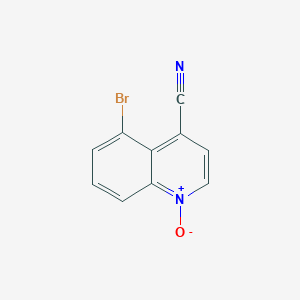
5-Bromo-4-cyanoquinoline
描述
5-Bromo-4-cyanoquinoline is a quinoline derivative with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . Quinoline derivatives are nitrogen-containing bicyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
准备方法
The synthesis of 5-Bromo-4-cyanoquinoline can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of 4-cyanoquinoline using bromine in the presence of a suitable catalyst can yield this compound . Additionally, modern synthetic methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been employed to enhance the efficiency and yield of quinoline derivatives .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. This includes the use of recyclable catalysts, one-pot reactions, and environmentally friendly solvents .
化学反应分析
5-Bromo-4-cyanoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Bromo-4-cyanoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-4-cyanoquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
相似化合物的比较
5-Bromo-4-cyanoquinoline can be compared with other quinoline derivatives, such as:
2-Bromoquinoline: Similar in structure but with the bromine atom at the 2-position.
4-Bromoquinoline: Similar in structure but with the bromine atom at the 4-position.
6-Iodoquinoline: Contains an iodine atom instead of bromine at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a subject of ongoing scientific research.
属性
IUPAC Name |
5-bromoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZNGPMFQVGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















